REACTION_CXSMILES
|
[Br:1]Br.[NH:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[CH2:5][CH2:4]1.C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl.CO.N1C=CC=CC=1>[Br:1][C:10]1[CH:11]=[C:6]2[CH2:5][CH2:4][NH:3][C:7]2=[N:8][CH:9]=1 |f:2.3,4.5.6|
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Name
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|
Quantity
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800 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
Na2S2O3
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Quantity
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100 mL
|
Type
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reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
a stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The yellow suspension was stirred at 0° C. for 45 min
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Duration
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45 min
|
Type
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CUSTOM
|
Details
|
the lower organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
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Details
|
These extracts were also dried with MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.17 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |